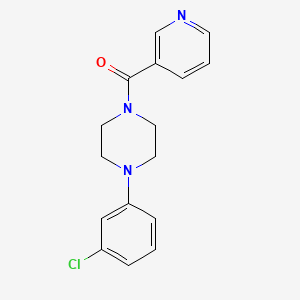
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a synthetic compound that is structurally similar to the neurotransmitter serotonin and has been found to interact with several types of receptors in the brain.
Wirkmechanismus
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine acts as a non-competitive antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can modulate the activity of other neurotransmitter systems, such as the 5-HT and dopamine systems. This modulation can lead to changes in neuronal activity and behavior, which can be studied in animal models and in vitro systems.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can also increase the expression of certain genes involved in synaptic plasticity and neuroprotection. In animal models, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as the potential to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily obtained and purified, and its activity can be easily measured using a variety of techniques. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in animal models and in vitro systems, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in laboratory experiments. Its effects can be complex and difficult to interpret, and its activity can be influenced by a variety of factors, such as the dose, route of administration, and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of more selective and potent compounds that target specific receptors or signaling pathways. Another area of interest is the investigation of the role of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other drugs or therapies may have potential applications in the treatment of psychiatric and neurological disorders.
Synthesemethoden
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a complex process that requires careful control of reaction parameters to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in neuroscience research. It has been found to interact with several types of receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the 5-hydroxytryptamine (5-HT) receptor, and the dopamine receptor. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been used in several studies to investigate the role of these receptors in various physiological and pathological conditions, including depression, anxiety, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-4-1-5-15(11-14)19-7-9-20(10-8-19)16(21)13-3-2-6-18-12-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGCIZZBKJVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

